molecular formula C11H15NO3 B3039367 2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine CAS No. 1025888-85-0

2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine

Cat. No. B3039367
CAS RN: 1025888-85-0
M. Wt: 209.24 g/mol
InChI Key: ONRNKJOAEKKQAH-UHFFFAOYSA-N
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Description

2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine , also known by its chemical name Pyriproxyfen , is an insect growth regulator (IGR) and pesticide. It is used to control insects at a narrow scale. Its primary mode of action involves inhibiting the process of metamorphosis in immature insects .


Synthesis Analysis

The synthesis of Pyriproxyfen involves several steps, including the acetylation of the corresponding alcohol and subsequent etherification. Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular formula of Pyriproxyfen is C20H19NO3 , with a molecular weight of 321.37 g/mol . Its chemical structure consists of a pyridine ring substituted with an acetoxymethyl group and an ethoxy group. The trifluoromethyl group enhances its insecticidal properties .


Chemical Reactions Analysis

Pyriproxyfen does not undergo significant chemical reactions under normal conditions. Its stability contributes to its effectiveness as an insect growth regulator .


Physical And Chemical Properties Analysis

  • Form : Oil, ranging from pale beige to light brown

Mechanism of Action

Pyriproxyfen disrupts insect development by inhibiting chitin synthesis and interfering with juvenile hormone metabolism. It affects the molting process, preventing larvae from progressing to the next life stage .

properties

IUPAC Name

(4-ethoxy-3-methylpyridin-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-14-11-5-6-12-10(8(11)2)7-15-9(3)13/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRNKJOAEKKQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC=C1)COC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine

Synthesis routes and methods

Procedure details

To 22.9 g of 4-ethoxy-2,3-dimethylpyridine-1-oxide, 55.0 g (5.0 eq.) of acetic anhydride was added, and the mixture was allowed to react for 6 hours at 90 to 100° C. The acetic anhydride was distilled off, and the resulting concentrated residue was purified on a silica gel column, to obtain 28.2 g of 2-acetoxymethyl-3-methyl-4-ethoxy-pyridine as an oily matter.
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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